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Compound of Interest

Compound Name: Cyclo(Tyr-Leu)

Cat. No.: B3029904

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Cyclo(Tyr-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of
molecules, has garnered significant interest within the scientific community for its diverse
biological activities, including antifungal, cytotoxic, and anticoagulant properties.[1][2] This
technical guide delves into the biological origins of Cyclo(Tyr-Leu), summarizing current
knowledge on its natural sources, biosynthesis, and the experimental methodologies employed
for its study.

Natural Occurrence of Cyclo(Tyr-Leu)

Cyclo(Tyr-Leu) is a natural product found in a variety of organisms, spanning the plant and
microbial kingdoms. Its presence has been documented in:

o Plants: Notably, it has been isolated from Portulaca oleracea Linn (purslane) and the roots of
Panax notoginseng.[2][3][4]

o Bacteria: Various bacterial species are known to produce this cyclic dipeptide. For instance,
a Bacillus species associated with an entomopathogenic nematode has been shown to
produce Cyclo(D-Tyr-L-Leu), a stereoisomer of the compound.[5] Other bacteria, such as
Nocardia alba, have also been reported as sources.[4] Marine sponge-associated bacteria,
like Psychrobacter sp., are capable of producing similar cyclic dipeptides, highlighting the
potential of marine microbial ecosystems as a source for these compounds.[6]
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e Fungi: While specific isolation of Cyclo(Tyr-Leu) from fungi is mentioned, detailed species
information from the provided results is limited. However, fungi are well-known producers of
a wide array of cyclic dipeptides.[7]

Biosynthesis of Cyclo(Tyr-Leu)

Cyclic dipeptides like Cyclo(Tyr-Leu) are synthesized through two primary enzymatic
pathways:

e Cyclodipeptide Synthases (CDPSSs): This is a major pathway for the biosynthesis of
cyclodipeptides in microorganisms. CDPSs are enzymes that utilize two aminoacyl-tRNAs as
substrates to catalyze the formation of the cyclic dipeptide scaffold.[7] The process involves
the sequential transfer of two aminoacyl moieties to the enzyme, followed by an
intramolecular cyclization reaction to release the final product.[7]

¢ Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, multi-domain enzymes
that synthesize peptides independent of the ribosome. In some cases, the final step in an
NRPS assembly line involves the cyclization of a linear dipeptide to form a 2,5-
diketopiperazine.[7]

While the precise biosynthetic pathway for Cyclo(Tyr-Leu) in all producing organisms has not
been fully elucidated, the involvement of CDPSs or NRPSs is highly probable, especially in its
microbial producers.

A diagram illustrating the general biosynthetic pathway of cyclodipeptides by Cyclodipeptide
Synthases (CDPSSs) is provided below.
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Biosynthesis of Cyclo(Tyr-Leu) via CDPS Pathway.

Quantitative Data

Quantitative data on the production and activity of Cyclo(Tyr-Leu) and its analogs are crucial
for understanding their biological significance and potential applications. The following table
summarizes key quantitative findings from the literature.
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Compound

Source oL
. Quantitative Data Reference
Organism/System

Cyclo(D-Tyr-L-Leu)

Minimum Inhibitory

Concentration (MIC)
Bacillus sp. against Colletotrichum  [5]

gloeosporioides: 8

pg/mL

Commercial Fungicide

(oligochitosan)

MIC against
Colletotrichum
- [5]

gloeosporioides: 125

pg/mL

Cyclo(L-Pro-L-Tyr)

At 1.8 mM, decreased
pyocyanin production
Pseudomonas by 41%, protease
aeruginosa PAO1 activity by 20%, and 5]
elastase activity by

32%.

Cyclo(L-Hyp-L-Tyr)

At 1.8 mM, decreased
pyocyanin production
Pseudomonas by 47%, protease
aeruginosa PAO1 activity by 5%, and
elastase activity by
8%.

Cyclo(L-Pro-L-Phe)

Showed the best

inhibitory efficiency on
Pseudomonas _ t -
. pyocyanin, protease,
aeruginosa PAO1
and elastase

production.

Cyclo(L-Pro-L-Tyr)

Binding energy with
LasR: -8.28 kcal/mol

Cyclo(L-Hyp-L-Tyr)

Binding energy with
LasR: -8.13 kcal/mol
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Binding energy with
Cyclo(L-Pro-L-Phe) - LasR: -7.99 kcal/mol (6]

30C12-HSL (natural Binding energy with
ligand) LasR: -8.33 kcal/mol

Experimental Protocols

The isolation and characterization of Cyclo(Tyr-Leu) from natural sources involve a series of
meticulous experimental steps. Below is a generalized workflow based on common practices in

natural product chemistry.
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General workflow for isolation and characterization.

1. Extraction: The producing organism (e.qg., bacterial culture broth or plant material) is
extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary
metabolites.[9][10]
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2. Chromatography: The crude extract is then subjected to various chromatographic techniques
for purification. This typically involves:

» Silica Gel Column Chromatography: The extract is fractionated based on polarity.[9][10]

e Thin Layer Chromatography (TLC): Used to monitor the separation and identify fractions
containing the compound of interest.[9][10]

e High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step
to obtain the pure compound.[2][5]

3. Structural Elucidation: The structure of the isolated compound is determined using a
combination of spectroscopic methods:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and 3C) and 2D (COSY, HSQC,
HMBC) NMR experiments are used to determine the connectivity of atoms.[5]

e Mass Spectrometry (MS): Techniques like Electrospray lonization Mass Spectrometry (ESI-
MS) are used to determine the molecular weight and elemental composition of the molecule.

[5]

Signaling Pathways and Biological Activities

Cyclo(Tyr-Leu) and its analogs have been shown to interact with and modulate various
biological pathways, particularly in the context of microbial communication and virulence.

Quorum Sensing Inhibition: Several cyclic dipeptides, including those structurally related to
Cyclo(Tyr-Leu), have been identified as inhibitors of quorum sensing (QS) in bacteria like
Pseudomonas aeruginosa.[8] QS is a cell-to-cell communication system that bacteria use to
coordinate gene expression based on population density. By interfering with QS signaling,
these compounds can reduce the production of virulence factors and biofilm formation.[8]

For example, Cyclo(L-Pro-L-Tyr) has been shown to suppress genes in both the las and rhl QS
systems of P. aeruginosa.[8] This is achieved by binding to the LasR receptor protein, a key
regulator of the QS cascade.[8]
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Below is a simplified diagram illustrating the interaction of Cyclo(Tyr-Leu) analogs with the
LasR quorum sensing system.
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Inhibition of LasR-mediated quorum sensing.

Conclusion

Cyclo(Tyr-Leu) is a naturally occurring cyclic dipeptide with a widespread distribution in plants
and microorganisms. Its biosynthesis is likely mediated by dedicated enzyme systems such as
CDPSs or NRPSs. The diverse biological activities of Cyclo(Tyr-Leu) and its analogs,
particularly their ability to modulate bacterial quorum sensing, make them promising candidates
for the development of novel therapeutic agents. Further research into their biosynthesis,
mechanism of action, and optimization through synthetic chemistry will be crucial for
harnessing their full potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.medchemexpress.com/cyclo-tyr-leu.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclo_Tyr-Leu
https://pubmed.ncbi.nlm.nih.gov/23672207/
https://pubmed.ncbi.nlm.nih.gov/23672207/
https://pubmed.ncbi.nlm.nih.gov/23672207/
https://www.benchchem.com/product/b3029904
https://www.mdpi.com/1420-3049/22/10/1796
https://pmc.ncbi.nlm.nih.gov/articles/PMC10285644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10285644/
https://www.researchgate.net/publication/341549772_Isolation_Characterization_and_Chemical_Synthesis_of_Large_Spectrum_Antimicrobial_Cyclic_Dipeptide_l-leu-l-pro_from_Streptomyces_misionensis_V16R3Y1_Bacteria_Extracts_A_Novel_H_NMR_Metabolomic_Approac
https://pubmed.ncbi.nlm.nih.gov/32455784/
https://pubmed.ncbi.nlm.nih.gov/32455784/
https://pubmed.ncbi.nlm.nih.gov/32455784/
https://www.benchchem.com/product/b3029904#what-is-the-biological-origin-of-cyclo-tyr-leu
https://www.benchchem.com/product/b3029904#what-is-the-biological-origin-of-cyclo-tyr-leu
https://www.benchchem.com/product/b3029904#what-is-the-biological-origin-of-cyclo-tyr-leu
https://www.benchchem.com/product/b3029904#what-is-the-biological-origin-of-cyclo-tyr-leu
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3029904?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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